molecular formula C7H12O2 B1449657 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde CAS No. 1894123-87-5

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

Cat. No.: B1449657
CAS No.: 1894123-87-5
M. Wt: 128.17 g/mol
InChI Key: HSSAOHXJQSJYOB-UHFFFAOYSA-N
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Description

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It is characterized by a cyclopropane ring substituted with a propan-2-yloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanecarboxaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 1-(Propan-2-yloxy)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Propan-2-yloxy)cyclopropane-1-methanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The propan-2-yloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    Cyclopropanecarboxaldehyde: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    1-(Methoxy)cyclopropane-1-carbaldehyde: Contains a methoxy group instead of a propan-2-yloxy group, leading to different reactivity and properties.

    1-(Ethoxy)cyclopropane-1-carbaldehyde: Contains an ethoxy group, which also alters its chemical behavior compared to 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde.

Uniqueness: this compound is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-propan-2-yloxycyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAOHXJQSJYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894123-87-5
Record name 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
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1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
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1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
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1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
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